Lartesertib

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lartesertib is an investigational small molecule drug that functions as an inhibitor of ataxia telangiectasia mutated kinase (ATM).

Preparation Methods

The synthetic routes and reaction conditions for Lartesertib are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of organic reactions involving the formation of its imidazoquinolinone core structure . Industrial production methods are likely to involve standard pharmaceutical synthesis techniques, including multi-step organic synthesis, purification, and crystallization processes.

Chemical Reactions Analysis

Lartesertib primarily undergoes reactions typical of small molecule inhibitors. These include:

Oxidation and Reduction: As a small molecule, it may undergo metabolic oxidation and reduction reactions in the body.

Substitution Reactions: The compound’s structure allows for potential substitution reactions, particularly at the pyrazole and pyridine rings.

Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Conditions often involve controlled temperatures and pH levels.

Major Products: The major products formed from these reactions are typically metabolites resulting from the body’s metabolic processes.

Scientific Research Applications

Lartesertib is primarily being investigated for its applications in cancer treatment. It has shown potential in:

Chemotherapy and Radiotherapy Sensitization: By inhibiting ATM, this compound enhances the sensitivity of cancer cells to chemotherapy and radiotherapy.

Targeted Cancer Therapy: It is being studied in combination with other inhibitors, such as ATR inhibitors, to target specific genetic mutations in cancer cells.

Clinical Trials: This compound is currently involved in several clinical trials to evaluate its efficacy and safety in treating various cancers, including ovarian and prostate cancers

Mechanism of Action

Lartesertib exerts its effects by inhibiting the kinase activity of ataxia telangiectasia mutated kinase (ATM). ATM is a critical enzyme in the DNA damage response pathway, and its inhibition leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death . This mechanism makes this compound particularly effective in cancers with deficiencies in DNA repair pathways .

Comparison with Similar Compounds

Lartesertib is unique in its specific inhibition of ATM. Similar compounds include:

Tuvusertib: An ATR inhibitor that is often studied in combination with this compound for its synergistic effects.

Niraparib: A PARP inhibitor that is also studied in combination with this compound for enhanced cancer cell targeting.

Other ATM Inhibitors: There are other investigational ATM inhibitors, but this compound is distinguished by its specific molecular structure and clinical trial progress.

This compound’s uniqueness lies in its potent and selective inhibition of ATM, making it a promising candidate for targeted cancer therapies .

Properties

CAS No. |

2020089-41-0 |

|---|---|

Molecular Formula |

C23H21FN6O3 |

Molecular Weight |

448.4 g/mol |

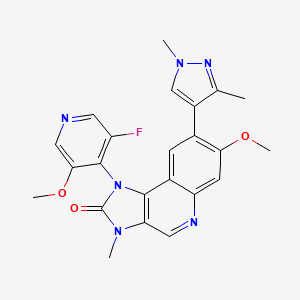

IUPAC Name |

8-(1,3-dimethylpyrazol-4-yl)-1-(3-fluoro-5-methoxypyridin-4-yl)-7-methoxy-3-methylimidazo[4,5-c]quinolin-2-one |

InChI |

InChI=1S/C23H21FN6O3/c1-12-15(11-28(2)27-12)13-6-14-17(7-19(13)32-4)26-9-18-21(14)30(23(31)29(18)3)22-16(24)8-25-10-20(22)33-5/h6-11H,1-5H3 |

InChI Key |

WNEFOSMCGCLLJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1C2=C(C=C3C(=C2)C4=C(C=N3)N(C(=O)N4C5=C(C=NC=C5OC)F)C)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.